Cas no 64315-36-2 (Acetaminophen-d)
Acetaminophen-d Chemical and Physical Properties
Names and Identifiers
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- Acetamide,N-(4-hydroxyphenyl-2,3,5,6-d4)-
- Acetaminophen-d4 (major)
- Acetaminophen-D4
- Acetaminophen-(ring-d4)
- Acetaminophen-D4 solution
- ACETAMINOPHEN-D4,WHITE SOLID
- Acetaminophene-d4 (Paracetamol-d4)
- (4- hydroxy-phenyl-2,3,5,6-d4)-acetamide
- 4-acetylamino-2,3,5,6-tetradeuterio-phenol
- 4-hydroxy-2,3,5,6-tetradeuterioacetanilide
- Acetaminophen-d(4)
- Paracetamol-d4
- Paracetamole-d4
- Parageniol-d4
- Paralen-d4
- Paramol-d4
- Paraspen-d4
- Valgesic-d4
- Vermidon-d4
- N-(4-Hydroxyphenyl-2,3,5,6-d4)-acetamide
- Paracetamol-(ring-d4)
- [2H4]-Acetaminophen
- [2H4]-Acetoaminophenol
- [2H4]-Paracetamol
- Acetaminophen-d
- Acetaminophen-(ring-d4), analytical standard
- HY-66005S
- Acetaminophen-d4 (major) (1.0 mg/mL in Methanol)
- D98130
- N-(4-HYDROXYPHENYL-2,3,5,6-D4)ACETAMIDE
- N-[4-hydroxy(2,3,5,6-?H?)phenyl]acetamide
- N-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)acetamide
- AS-56762
- DB-298429
- AB08551
- Paracetamol-D4 (Acetaminophen-D4) 1.0 mg/ml in Methanol
- DTXSID90480413
- Paracetamol-D4, 0.1mg/ml in Methanol
- 64315-36-2
- EN300-25981101
- Paracetamol D4 (phenyl D4)
- N-[4-HYDROXY(2,3,5,6-(2)H?)PHENYL]ACETAMIDE
- N-Acetyl-4-aminophenol-d4
- Acetaminophen-D? (major)
- Paracetamol-D4 (Acetaminophen-D4) 0.1 mg/ml in Methanol
- Acetaminophen (d4)
- N-[4-hydroxy(2H4)phenyl]acetamide
- Paracetamol-D4, 1mg/ml in Methanol
- N-(4-Hydroxyphenyl)acetamide-d4
- CS-0063604
- Paracetamol-D4; Acetaminophen-D4
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- MDL: MFCD01317366
- Inchi: InChI=1S/C8H9NO2/c1-6(10)9-7-2-4-8(11)5-3-7/h2-5,11H,1H3,(H,9,10)/i2D,3D,4D,5D
- InChI Key: RZVAJINKPMORJF-QFFDRWTDSA-N
- SMILES: CC(NC1=C(C([2H])=C(O)C([2H])=C1[2H])[2H])=O
Computed Properties
- Exact Mass: 155.088435514g/mol
- Monoisotopic Mass: 155.088435514g/mol
- Isotope Atom Count: 4
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 139
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 49.3Ų
Experimental Properties
- Melting Point: 169-171°C (dec.)
- Flash Point: Fahrenheit: 370.4 ° f < br / > Celsius: 188 ° C < br / >
- Color/Form: 1.0 mg/mL in methanol
Acetaminophen-d Security Information
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Symbol:
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305 + P351 + P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:1
- Hazard Category Code: 22-36/37/38
- Safety Instruction: 26-36
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Hazardous Material Identification:
- Storage Condition:−20°C
Acetaminophen-d Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R021708-10mg |
Acetaminophen-d |
64315-36-2 | 97% | 10mg |
¥1977 | 2024-05-22 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R021708-5mg |
Acetaminophen-d |
64315-36-2 | 97% | 5mg |
¥1051 | 2024-05-22 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 80317-5MG |
Acetaminophen-d |
64315-36-2 | analytical standard | 5MG |
2279.97 | 2021-05-12 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | P-909-1ML |
Acetaminophen-d |
64315-36-2 | 100 μg/mL in methanol, ampule of 1 mL, certified reference material, Cerilliant | 1ML |
563.2 | 2021-05-12 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | P-917-1ML |
Acetaminophen-d |
64315-36-2 | 1.0 mg/mL in methanol, ampule of 1 mL, certified reference material, Cerilliant | 1ML |
3918.31 | 2021-05-12 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A864330-10mg |
Acetaminophen-D4 |
64315-36-2 | 10mg |
¥2,564.00 | 2022-09-03 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | P-917-1ML |
Acetaminophen-d |
64315-36-2 | 1ml |
¥4942.94 | 2023-10-30 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | P-909-1ML |
Acetaminophen-d |
64315-36-2 | 1ml |
¥428.98 | 2023-04-28 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A76050-10mg |
Acetaminophen-D4 |
64315-36-2 | 97% | 10mg |
¥1618.0 | 2023-09-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-PU009-1mg |
Acetaminophen-d |
64315-36-2 | 1mg |
¥668.0 | 2022-02-28 |
Acetaminophen-d Suppliers
Acetaminophen-d Related Literature
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
Additional information on Acetaminophen-d
Recent Advances in the Application of Acetaminophen-d (CAS: 64315-36-2) in Chemical Biology and Pharmaceutical Research
Acetaminophen-d, a deuterated analog of the widely used analgesic and antipyretic drug acetaminophen, has garnered significant attention in recent chemical biology and pharmaceutical research. With the CAS number 64315-36-2, this compound serves as a valuable tool for metabolic studies, drug interaction investigations, and advanced analytical methodologies. The incorporation of deuterium atoms enhances the molecular stability and provides distinct advantages in mass spectrometry-based analyses, making Acetaminophen-d a critical reference standard in contemporary research.
Recent studies have focused on the pharmacokinetic and metabolic profiling of Acetaminophen-d to elucidate its behavior in biological systems. A 2023 study published in the Journal of Pharmaceutical and Biomedical Analysis demonstrated the utility of Acetaminophen-d as an internal standard for quantifying acetaminophen and its metabolites in human plasma. The research highlighted the compound's superior precision in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, underscoring its role in improving the accuracy of therapeutic drug monitoring.
In addition to its analytical applications, Acetaminophen-d has been employed in mechanistic studies exploring drug-induced hepatotoxicity. A groundbreaking 2024 paper in Chemical Research in Toxicology utilized Acetaminophen-d to track the formation of reactive metabolites in liver microsomes. The deuterium labeling allowed researchers to distinguish between endogenous and exogenous metabolic pathways, providing novel insights into the molecular mechanisms underlying acetaminophen-related liver injury. This work has implications for the development of safer analgesic formulations and targeted detoxification strategies.
The synthesis and characterization of Acetaminophen-d have also seen advancements. Recent patents (e.g., US20230183271A1) describe improved synthetic routes for producing high-purity Acetaminophen-d with isotopic enrichment exceeding 98%. These developments address the growing demand for reliable deuterated standards in pharmaceutical quality control and regulatory compliance. Furthermore, the application of Acetaminophen-d in stable isotope dilution assays has been validated in multi-center studies, establishing its robustness across different analytical platforms.
Emerging research directions include the use of Acetaminophen-d in pediatric pharmacotherapy studies and its potential as a tracer in human absorption, distribution, metabolism, and excretion (ADME) studies. The compound's unique properties continue to make it indispensable for cutting-edge research in drug development and chemical biology. As analytical technologies evolve, particularly in high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy, the applications of Acetaminophen-d are expected to expand further, solidifying its position as a critical reagent in modern pharmaceutical sciences.
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